Species-Specific TAAR1 Potency
The compound demonstrates a clear functional potency difference at TAAR1 between mouse and human orthologs. As an agonist in a cAMP accumulation BRET assay, it activates mouse TAAR1 with an EC50 of 540 nM, whereas its potency at human TAAR1 is approximately 3-fold lower (EC50 = 1,600 nM) [1][2]. This contrasts with TAAR1 agonists that may exhibit more uniform or reversed species selectivity. The compound is essentially inactive at mouse TAAR5 (EC50 > 10,000 nM), indicating a degree of selectivity for the TAAR1 subtype [3].
| Evidence Dimension | Functional agonist activity (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 540 nM (mouse TAAR1); EC50 = 1,600 nM (human TAAR1); EC50 > 10,000 nM (mouse TAAR5) |
| Comparator Or Baseline | Human TAAR1 and mouse TAAR5 as baseline comparators; No direct head-to-head comparator data available in primary literature. |
| Quantified Difference | ~3-fold higher potency at mouse TAAR1 vs. human TAAR1. >18.5-fold selectivity for mouse TAAR1 over mouse TAAR5. |
| Conditions | Recombinant TAAR1 and TAAR5 expressed in HEK293 cells, cAMP accumulation measured by BRET assay after 20 minutes [1][2][3]. |
Why This Matters
This species-dependent pharmacology necessitates precise compound identification for in vivo studies, as potency discrepancies between mouse models and human targets can confound translational research.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50227826: Agonist activity at human TAAR1. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50227826: Agonist activity at mouse TAAR1. View Source
- [3] BindingDB. (n.d.). Affinity Data for BDBM50227826: Agonist activity at mouse TAAR5. View Source
